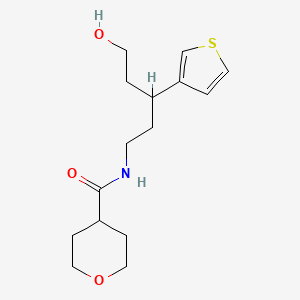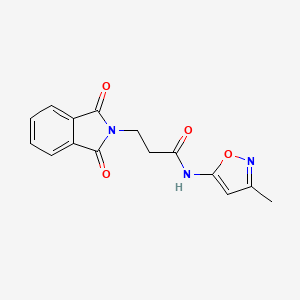
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MLN4924 selectively inhibits the activity of the NEDD8-activating enzyme (NAE), which plays a crucial role in the protein degradation pathway known as the ubiquitin-proteasome system (UPS).
科学的研究の応用
Chemical and Pharmacological Properties
3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, due to its complex structure, participates in a variety of biochemical processes and holds potential for numerous scientific research applications. However, specific studies directly addressing this compound were not identified, indicating a gap in the literature or a highly specialized area of research. The discussion below reflects broader research trends related to chemical compounds with structural or functional similarities, providing insights into potential applications of the compound .
Role in Neuroprotection and Stroke Recovery
Research into neuroprotective strategies highlights the importance of compounds that can mitigate the complex signaling cascades following a cerebrovascular stroke. Compounds that exhibit neuroprotective properties, such as certain inhibitors acting on glutamate receptors, have been studied for their potential to prevent secondary cerebral injury and minimize disability after stroke events. The detailed mechanisms of action, including antagonism of specific glutamate receptors, could suggest a research avenue for this compound if it shares similar pharmacological profiles (Karsy et al., 2017).
Application in Epilepsy Treatment
The exploration of ionotropic glutamate receptors, particularly AMPA and NMDA receptors, in epilepsy, offers another potential research application. These receptors play crucial roles in the excitatory neurotransmission and neuronal hyperexcitation associated with seizures. Compounds that can modulate these receptors' activity have been investigated for their anti-seizure properties. Given the structural complexity of this compound, studying its interaction with glutamate receptors could uncover novel therapeutic approaches to epilepsy management (Hanada, 2020).
Antipsychotic Potential
Another intriguing application is in the development of antipsychotic medications. Risperidone, a benzisoxazol derivative with potent serotonin (5-HT2) and dopamine (D2) receptor antagonism, represents a class of compounds that offers therapeutic potential in the treatment of schizophrenia by balancing dopaminergic and serotonergic neurotransmission. The pharmacological profile of risperidone suggests that compounds like this compound could be investigated for similar antipsychotic effects, particularly if they exhibit affinity for serotonin and dopamine receptors (Grant & Fitton, 1994).
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-13(22-17-9)16-12(19)6-7-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJGNLRTGVWNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)
![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)

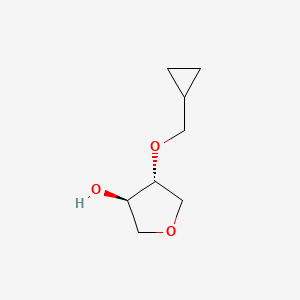
![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)
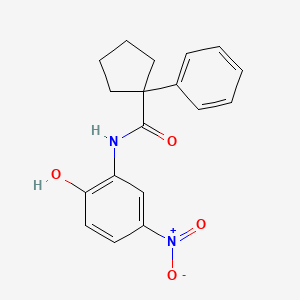
![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
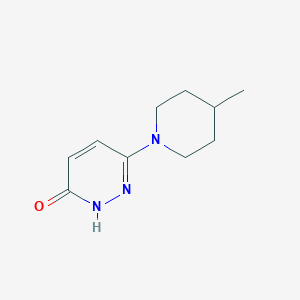

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)
![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)
![4-[[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2464259.png)
